molecular formula C11H14N4 B11900829 2-(Azepan-1-yl)pyrimidine-5-carbonitrile

2-(Azepan-1-yl)pyrimidine-5-carbonitrile

Cat. No.: B11900829
M. Wt: 202.26 g/mol
InChI Key: XDPIAILQKBPYDN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile involves several steps. One common method includes the reaction of 2-chloropyrimidine-5-carbonitrile with azepane in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(Azepan-1-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). This compound acts as an ATP mimetic, binding to the ATP-binding site of EGFR and inhibiting its kinase activity. This inhibition leads to the disruption of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-(azepan-1-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H14N4/c12-7-10-8-13-11(14-9-10)15-5-3-1-2-4-6-15/h8-9H,1-6H2

InChI Key

XDPIAILQKBPYDN-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=N2)C#N

Origin of Product

United States

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